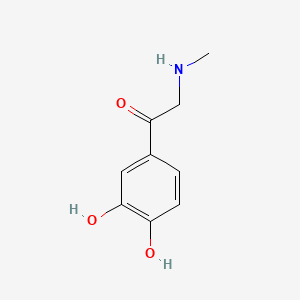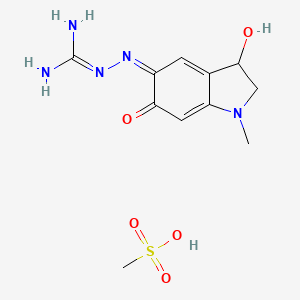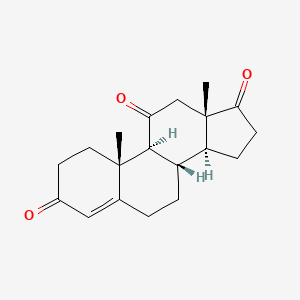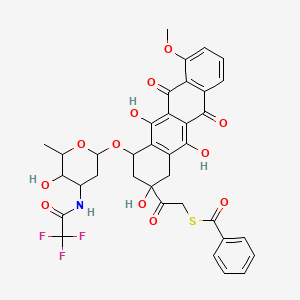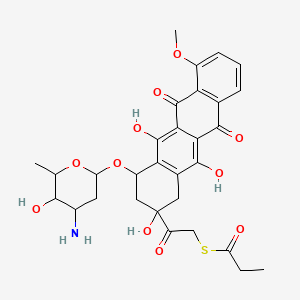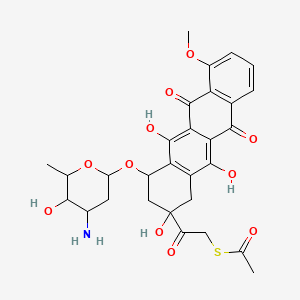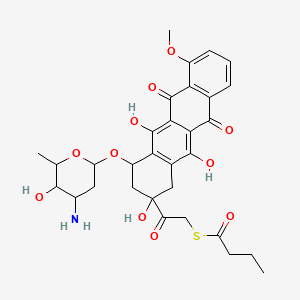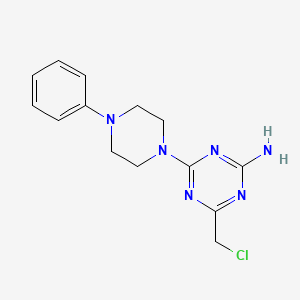
s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF53 is an alpha-L-arabinofuranosidase from Trichoderma reesei containing a noncatalytic xylan-binding domain.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
s-Triazine derivatives, specifically those incorporating piperazine and piperidine motifs, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. Patel et al. (2011) and Patel et al. (2012) conducted studies demonstrating that these compounds exhibited significant inhibition against various bacterial strains, including Mycobacterium tuberculosis, with some compounds showing comparable potency to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011) (Patel, Kumari, Rajani, & Chikhalia, 2012).
Synthesis and Structural Elucidation
Zhang Li-hu (2014) synthesized various 1,3,5-triazine derivatives, showcasing their structural diversity and potential for various applications. The structures were confirmed using NMR and IR spectroscopy, highlighting the versatility of s-triazine in chemical synthesis (Zhang, 2014).
Anticancer Activity
Several studies have reported the synthesis of s-triazine derivatives with potential anticancer activities. Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives for their antiproliferative effects on breast cancer cells, identifying compounds with promising activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, Pomarnacka et al. (2004) synthesized novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, demonstrating cytotoxic activity against human tumor cell lines (Pomarnacka, Bednarski, Grunert, & Reszka, 2004).
Chiral Separation in Chemistry
Bhushan and Agarwal (2011) developed chiral derivatizing reagents based on cyanuric chloride, used for the separation of protein and non-protein amino acids. This underscores the role of s-triazine derivatives in advanced analytical techniques (Bhushan & Agarwal, 2011).
Molecular Structure and Pharmacological Evaluation
Various s-triazine derivatives have been synthesized and their molecular structures investigated for different pharmacological applications. The research by Shawish et al. (2021) exemplifies the use of X-ray crystallography and DFT calculations in understanding the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Propriétés
Numéro CAS |
21868-40-6 |
|---|---|
Nom du produit |
s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)- |
Formule moléculaire |
C14H17ClN6 |
Poids moléculaire |
304.78 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H17ClN6/c15-10-12-17-13(16)19-14(18-12)21-8-6-20(7-9-21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,18,19) |
Clé InChI |
ZTXSLFCZKMDZQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
Apparence |
Solid powder |
Autres numéros CAS |
21868-40-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AF53; AF-53; AF 53 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



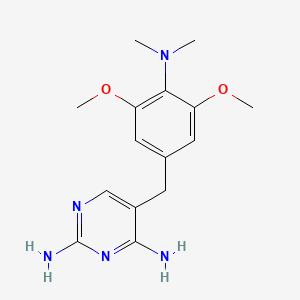
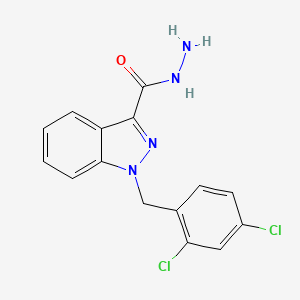
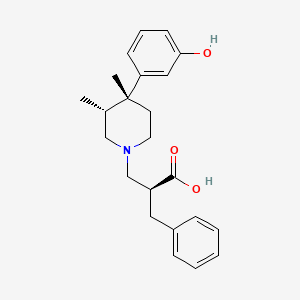
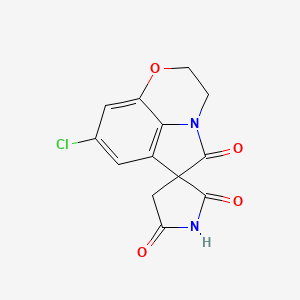
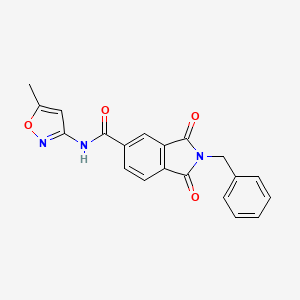
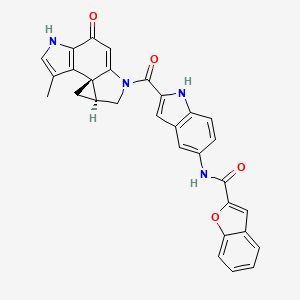
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
